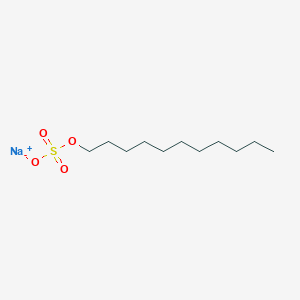

Sodium undecyl sulphate

Übersicht

Beschreibung

Sodium undecyl sulphate is an anionic surfactant with the chemical formula C11H23NaO4S . It is a sodium salt of undecyl sulphate, characterized by a hydrophobic hydrocarbon tail and a hydrophilic sulphate head group. This amphiphilic nature makes it an effective detergent and surfactant, widely used in various cleaning and personal care products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium undecyl sulphate is typically synthesized through the reaction of undecyl alcohol with sulphur trioxide, followed by neutralization with sodium hydroxide . The reaction conditions generally involve:

Step 1: Reacting undecyl alcohol with sulphur trioxide in a reactor to form undecyl sulphate.

Step 2: Neutralizing the resulting undecyl sulphate with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous processing systems to ensure consistent quality and yield. The process includes:

Continuous Sulphonation: Using a continuous reactor to sulphonate undecyl alcohol with sulphur trioxide.

Neutralization: Continuously neutralizing the sulphonated product with sodium hydroxide.

Purification: Removing impurities through filtration and drying to obtain the final product.

Analyse Chemischer Reaktionen

Hydrolysis Mechanisms

Hydrolysis of sodium undecyl sulfate occurs via two primary pathways, depending on reaction conditions:

Uncatalyzed Hydrolysis

-

Mechanism : Proceeds through an Sₙ2 nucleophilic substitution where water attacks the α-carbon of the alkyl chain, displacing the sulfate group .

-

Key Observations :

Acid-Catalyzed Hydrolysis

-

Mechanism : Involves concerted S–O bond cleavage and proton transfer from O-protonated dodecyl hydrogen sulfate () .

-

Key Observations :

Kinetic Behavior in Aggregated Systems

Surfactant aggregation (micelles, bilayers) alters hydrolysis rates by modifying local microenvironments:

| Surfactant Concentration | Effect on (Uncatalyzed) | Effect on (Catalyzed) |

|---|---|---|

| <10 wt.% | Decreases due to reduced water activity | Displays dual minima at 2–5% and 15–20% |

| 10–70 wt.% | Modest increase as aggregates reorganize | Rates stabilize or increase slightly |

-

Water Activity Correlation :

Structural Effects on Reactivity

Linear vs. branched alkyl chains significantly impact hydrolysis rates:

| Surfactant | (Relative) | (Relative) |

|---|---|---|

| Sodium dodecyl sulfate (SDS) | 1.00 | 1.00 |

| Sodium 2-butyloctyl sulfate | 0.67 | 0.72 |

| Sodium 2-hexylhexyl sulfate | 0.51 | 0.58 |

-

β-Branching : Reduces reactivity by disrupting micellar packing, lowering water accessibility to the sulfate headgroup .

Environmental and Interfacial Interactions

-

pH Behavior : Forms moderately basic solutions (pH >7) due to residual hydroxide ions .

-

Reactive Group : Acts as a weak base, neutralizing acids exothermically .

-

Protein Interactions : Disrupts hydrophobic interactions and hydrogen bonds in protein-surfactant complexes, though disulfide bonds remain intact .

Stability Under Extreme Conditions

Wissenschaftliche Forschungsanwendungen

Sodium undecyl sulphate has a broad range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell lysis and protein extraction protocols.

Medicine: Utilized in formulations for drug delivery systems.

Industry: Widely used in the production of detergents, shampoos, and other personal care products.

Wirkmechanismus

The mechanism of action of sodium undecyl sulphate involves its amphiphilic properties. It migrates to the surface of liquids, where it aligns and aggregates with other molecules, lowering the surface tension. This allows for easier spreading and mixing of the liquid. Additionally, it has potent protein-denaturing activity, disrupting the secondary and tertiary structures of proteins .

Vergleich Mit ähnlichen Verbindungen

Sodium dodecyl sulphate: Similar in structure but has a 12-carbon chain instead of 11.

Sodium lauryl sulphate: Another common surfactant with a similar structure and applications.

Uniqueness: Sodium undecyl sulphate is unique due to its specific chain length, which can influence its surfactant properties and effectiveness in various applications. Its slightly shorter chain length compared to sodium dodecyl sulphate can result in different micelle formation and surface activity characteristics .

Eigenschaften

CAS-Nummer |

1072-24-8 |

|---|---|

Molekularformel |

C11H24NaO4S |

Molekulargewicht |

275.36 g/mol |

IUPAC-Name |

sodium;undecyl sulfate |

InChI |

InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14); |

InChI-Schlüssel |

VFLHTHPKYMHBRF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

1072-24-8 |

Verwandte CAS-Nummern |

4297-99-8 (Parent) |

Synonyme |

n-undecyl sulfate sodium salt sodium n-undecyl sulfate undecyl sulfate undecyl sulfate potassium undecyl sulfate sodium undecylsulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium undecyl sulfate interact with proteins like bovine serum albumin (BSA)?

A1: Sodium undecyl sulfate, an anionic surfactant, exhibits a strong affinity for proteins like BSA. [, ] This interaction primarily occurs through electrostatic forces between the negatively charged sulfate headgroup of the surfactant and positively charged amino acid residues on the protein surface. [, ] This binding can disrupt the protein's native conformation and prevent intermolecular interactions. []

Q2: How does the structure of sodium undecyl sulfate influence its ability to prevent protein aggregation?

A2: The research by Izumi et al. compared various anionic surfactants and their ability to prevent the heat-induced aggregation of BSA. [] They found that the length of the alkyl chain in the surfactant molecule plays a crucial role. Sodium undecyl sulfate, with its 11-carbon alkyl chain, required a lower molar ratio (surfactant:BSA) to prevent BSA aggregation compared to surfactants with shorter alkyl chains like sodium nonyl sulfate or sodium decyl sulfate. [] This suggests that the longer hydrophobic tail allows for stronger interactions with hydrophobic regions of BSA, leading to more effective prevention of aggregation.

Q3: Are there any applications of sodium undecyl sulfate in analytical separation techniques?

A3: While not explicitly mentioned in the provided abstracts, sodium undecyl sulfate and other similar alkyl sulfate surfactants are widely employed in electrokinetic chromatography (EKC), a separation technique used to analyze charged species in solution. [] These surfactants can act as pseudostationary phases in EKC, influencing the separation of analytes based on their differential partitioning between the surfactant micelles and the surrounding buffer solution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.